Chemical structure and properties of 5-Methoxy-2-methylene-5-oxopentanoic acid
Chemical structure and properties of 5-Methoxy-2-methylene-5-oxopentanoic acid
An In-depth Technical Guide to 5-Methoxy-2-methylene-5-oxopentanoic Acid: Structure, Properties, and Synthetic Insights
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Methoxy-2-methylene-5-oxopentanoic acid, a molecule of interest in organic synthesis and materials science. Due to the limited direct experimental data on this specific compound, this guide leverages data from its close structural isomer, monomethyl itaconate (4-methoxy-2-methylene-4-oxobutanoic acid), to infer and discuss its chemical and physical properties. This approach provides a robust framework for understanding and working with this molecule.
Introduction and Strategic Overview
5-Methoxy-2-methylene-5-oxopentanoic acid belongs to the class of unsaturated carboxylic acids, featuring a terminal methylene group and a methyl ester. This combination of functional groups—a carboxylic acid, an alkene, and an ester—makes it a versatile building block for a variety of chemical transformations. Its structural similarity to itaconic acid and its derivatives suggests potential applications as a monomer in polymer synthesis and as an intermediate in the preparation of more complex molecular architectures. The presence of the reactive methylene group, in particular, opens avenues for its use in Michael additions and other conjugate addition reactions, making it a valuable tool for carbon-carbon bond formation.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 5-methoxy-2-methylidene-5-oxopentanoic acid . The chemical structure is characterized by a five-carbon pentanoic acid backbone with a methylene (methylidene) group at the C2 position and a methoxy group forming a methyl ester at the C5 position.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of 5-methoxy-2-methylene-5-oxopentanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-methoxy-2-methylidene-5-oxopentanoic acid | PubChem[1] |
| Molecular Formula | C₇H₁₀O₄ | PubChem[1] |
| SMILES | COC(=O)CCC(=C)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10) | PubChem[1] |
| InChIKey | OKHGTVXZDNDAGT-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 158.0579 g/mol | PubChem[1] |
Physicochemical Properties
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value for 5-Methoxy-2-methylene-5-oxopentanoic acid | Reference Compound: Monomethyl Itaconate (CAS: 7338-27-4) | Source |
| Molecular Weight | 158.11 g/mol | 144.13 g/mol | [2][3] |
| Appearance | Likely a white to off-white crystalline solid | White to almost white powder to crystal | [2][4] |
| Melting Point | Expected to be in a similar range to monomethyl itaconate | 72°C | [2] |
| Boiling Point | Not available | 149 °C / 10 mmHg | [2][3] |
| Solubility | Expected to be soluble in methanol and other polar organic solvents | Soluble in Methanol | [2][4] |
| pKa | Predicted to be around 3.6, similar to related structures | 3.59±0.10 (Predicted) | [4] |
Synthesis and Mechanistic Considerations
A plausible synthetic route to 5-Methoxy-2-methylene-5-oxopentanoic acid would involve the selective mono-esterification of a suitable precursor dicarboxylic acid. A logical starting material would be 2-methyleneglutaric acid.
Proposed Synthetic Workflow: Fischer Esterification
The Fischer esterification of 2-methyleneglutaric acid with methanol in the presence of an acid catalyst is a direct and cost-effective method. The key to a successful synthesis is controlling the reaction conditions to favor the formation of the monoester over the diester.
Caption: Proposed workflow for the synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid.
Step-by-Step Experimental Protocol
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Dissolution: Dissolve 2-methyleneglutaric acid (1.0 eq) in anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct.
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Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Controlled Reaction Time: Careful monitoring of the reaction is necessary to maximize the yield of the monoester and minimize the formation of the diester byproduct.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds like monomethyl itaconate.[5]
¹H NMR (400 MHz, CDCl₃):
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δ ~11-12 ppm (s, 1H): This broad singlet would correspond to the acidic proton of the carboxylic acid.
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δ ~6.5 ppm (s, 1H) and ~5.9 ppm (s, 1H): These two singlets are characteristic of the two diastereotopic vinyl protons of the methylene group.
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δ ~3.7 ppm (s, 3H): This singlet is assigned to the methyl protons of the methoxy group.
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δ ~2.5-2.8 ppm (m, 4H): A multiplet corresponding to the two methylene groups in the pentanoic acid chain.
¹³C NMR (100 MHz, CDCl₃):
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δ ~175-180 ppm: Carboxylic acid carbonyl carbon.
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δ ~170-175 ppm: Ester carbonyl carbon.
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δ ~135-140 ppm: Quaternary carbon of the double bond.
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δ ~125-130 ppm: Methylene carbon of the double bond.
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δ ~52 ppm: Methoxy carbon.
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δ ~30-35 ppm: Methylene carbons of the pentanoic acid chain.
Potential Applications and Future Research Directions
Given its structural features, 5-Methoxy-2-methylene-5-oxopentanoic acid holds promise in several areas of chemical research and development:
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Polymer Chemistry: As a functionalized monomer, it could be used in copolymerization reactions to introduce carboxylic acid and ester functionalities into polymer backbones. These functionalities can enhance properties such as adhesion, solubility, and cross-linking capabilities. Monomethyl itaconate, a close analog, has been explored as a green alternative to acrylic acid in the production of thermosets.[6][7]
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Organic Synthesis: The presence of multiple reactive sites makes it a versatile intermediate. The double bond can undergo various additions, the carboxylic acid can be converted into other functional groups, and the ester can be hydrolyzed or transesterified.
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Drug Development: Carboxylic acid-containing molecules are prevalent in pharmaceuticals. This compound could serve as a starting material for the synthesis of biologically active molecules. For instance, related itaconic acid derivatives have been investigated for their biological activities.[4][8]
Future research should focus on the development of a reliable and scalable synthesis for 5-Methoxy-2-methylene-5-oxopentanoic acid, followed by a thorough characterization of its physical and chemical properties. Exploration of its reactivity in various organic transformations and its potential as a monomer in polymerization reactions would be valuable next steps.
Conclusion
5-Methoxy-2-methylene-5-oxopentanoic acid is a promising yet under-explored chemical entity. By drawing parallels with its well-studied isomer, monomethyl itaconate, we can anticipate its properties and devise synthetic strategies. This technical guide provides a foundational understanding for researchers and scientists interested in harnessing the potential of this versatile molecule in their respective fields.
References
-
ACS Sustainable Chemistry & Engineering. Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. Itaconic acid monomethyl ester. Available from: [Link]
-
PubChemLite. 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4). Available from: [Link]
-
ResearchGate. Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF. Available from: [Link]
-
PureSynth. Monomethyl Itaconate 98.0%(GC). Available from: [Link]
- Google Patents. US3484478A - Synthesis of monoesters of itaconic acid.
-
The Good Scents Company. methyl 5-methoxy-3-oxopentanoate, 62462-05-9. Available from: [Link]
-
PubChem. CID 172781098 | C12H20O8. Available from: [Link]
Sources
- 1. PubChemLite - 5-methoxy-2-methylene-5-oxopentanoic acid (C7H10O4) [pubchemlite.lcsb.uni.lu]
- 2. Itaconic acid monomethyl ester One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Itaconic acid monomethyl ester | 7338-27-4 [chemicalbook.com]
- 5. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
